Cas no 921469-70-7 (ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate)

Ethyl 1-[2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a synthetic organic compound featuring a thiazole core linked to a piperidine-3-carboxylate moiety via an acetyl bridge, with a 4-chlorophenyl urea substituent. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of pharmacophoric groups such as the thiazole ring and urea linkage. The ethyl ester enhances solubility and bioavailability, while the 4-chlorophenyl group may contribute to target binding affinity. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound’s stability and synthetic accessibility further support its utility in research and development.
ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate structure
921469-70-7 structure
Product name:ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate
CAS No:921469-70-7
MF:C20H23ClN4O4S
MW:450.939022302628
CID:6094340
PubChem ID:43996955

ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate
    • ethyl 1-[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate
    • F2096-1030
    • 921469-70-7
    • ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate
    • AKOS024627171
    • ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
    • Inchi: 1S/C20H23ClN4O4S/c1-2-29-18(27)13-4-3-9-25(11-13)17(26)10-16-12-30-20(23-16)24-19(28)22-15-7-5-14(21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H2,22,23,24,28)
    • InChI Key: JAOJUBZNIPMDSR-UHFFFAOYSA-N
    • SMILES: N1(C(CC2=CSC(NC(=O)NC3=CC=C(Cl)C=C3)=N2)=O)CCCC(C(OCC)=O)C1

Computed Properties

  • Exact Mass: 450.1128541g/mol
  • Monoisotopic Mass: 450.1128541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129Ų
  • XLogP3: 2.6

ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1030-20μmol
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-1030-15mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-1030-10mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-1030-2mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-1030-10μmol
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-1030-5mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1030-20mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-1030-25mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-1030-40mg
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2096-1030-2μmol
ethyl 1-[2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
921469-70-7 90%+
2μl
$57.0 2023-05-16

Additional information on ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate

Ethyl 1-2-(2-{(4-Chlorophenyl)Carbamoylamino}-1,3-Thiazol-4-Yl)Acetylpiperidine-3-Carboxylate: A Comprehensive Overview

Ethyl 1-2-(2-{(4-Chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate, identified by the CAS number 921469-70-7, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse chemical properties and biological activities. The structure of this compound is characterized by a piperidine ring substituted with an acetyl group at the 3-position and an ethoxycarbonyl group at the 1-position. Additionally, the molecule incorporates a thiazole ring system, which is further modified by a carbamoylamino group attached to a 4-chlorophenyl moiety.

The synthesis of ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate involves a series of carefully designed organic reactions. These include nucleophilic substitutions, condensations, and cyclizations, which are essential for constructing the intricate molecular architecture. Recent advancements in asymmetric synthesis and catalytic processes have enabled more efficient pathways for producing such complex molecules. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis of this compound.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. The presence of the thiazole ring and the substituted amino group suggests that it may exhibit bioactivity against various enzymes or receptors. Recent studies have highlighted its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Furthermore, its structural similarity to known bioactive compounds has sparked interest in exploring its role in anti-inflammatory and antimicrobial activities.

In addition to its pharmacological applications, ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors or light-emitting diodes. Researchers have also investigated its ability to form self-assembled monolayers, which could be utilized in nanotechnology applications.

The study of this compound has been further enhanced by advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational dynamics. Computational chemistry tools have also played a pivotal role in predicting its electronic properties and reactivity under various conditions.

Recent breakthroughs in medicinal chemistry have underscored the importance of ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate as a lead compound for drug discovery. Its ability to modulate specific biological targets has led to its inclusion in high-throughput screening campaigns aimed at identifying novel therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into its therapeutic potential.

In conclusion, ethyl 1-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetylpiperidine-3-carboxylate (CAS No. 921469-70-7) represents a multifaceted compound with applications spanning pharmacology, materials science, and catalysis. Its intricate structure and diverse functional groups make it an invaluable subject for both fundamental research and applied development. As scientific advancements continue to unfold, this compound is expected to play an increasingly significant role in shaping future innovations across various disciplines.

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